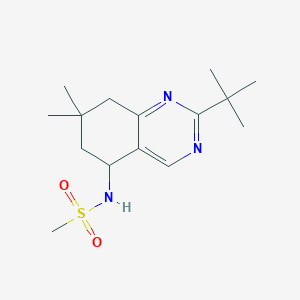![molecular formula C17H15ClN4O2 B6067998 5-(4-chlorophenyl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6067998.png)
5-(4-chlorophenyl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chlorophenyl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-chlorophenyl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has a variety of biochemical and physiological effects. It has been shown to inhibit cell growth and induce cell death in cancer cells, as well as improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(4-chlorophenyl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one in lab experiments is its specificity for certain enzymes and signaling pathways. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 5-(4-chlorophenyl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one. One area of interest is in further investigating its potential use in cancer therapy, as well as exploring its potential use in treating other diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand its mechanism of action and how it interacts with other molecules in the body.
Synthesis Methods
The synthesis of 5-(4-chlorophenyl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one can be achieved through a multi-step process. One method involves the reaction of 4-chloroaniline with 2-bromo-4-morpholine pyridine to form an intermediate, which is then reacted with 2-cyanoacetamide to yield the final product.
Scientific Research Applications
5-(4-chlorophenyl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been studied for its potential use in a variety of scientific research applications. One area of interest is in the field of cancer research, where this compound has been shown to have anti-cancer properties. It has also been investigated for its potential use in treating other diseases, such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
5-(4-chlorophenyl)-2-morpholin-4-yl-3H-pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c18-12-3-1-11(2-4-12)13-5-6-19-15-14(13)16(23)21-17(20-15)22-7-9-24-10-8-22/h1-6H,7-10H2,(H,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOBBCMHEJDZAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B6067923.png)
![ethyl (2-bromo-4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-methoxyphenoxy)acetate](/img/structure/B6067938.png)
![[4-(methylthio)phenyl][1-(phenylsulfonyl)-3-piperidinyl]methanone](/img/structure/B6067939.png)

![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-N'-(2-methoxyphenyl)urea](/img/structure/B6067960.png)
![ethyl 3-(4-methoxyphenyl)-3-{[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoate](/img/structure/B6067977.png)


![N-[(1-cyclopentyl-4-piperidinyl)methyl]-2-(2-oxo-1,3-oxazolidin-3-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6067988.png)
![N-(2-chlorobenzyl)-3-[1-(1H-indol-5-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6068001.png)
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-N-methyl-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B6068006.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)-2-furamide](/img/structure/B6068011.png)
![5-(4-ethoxyphenyl)-6-ethyl-9-hydroxy-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B6068018.png)